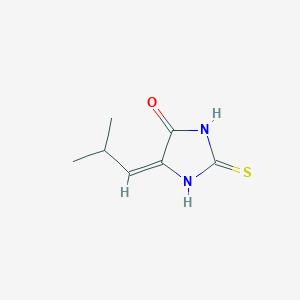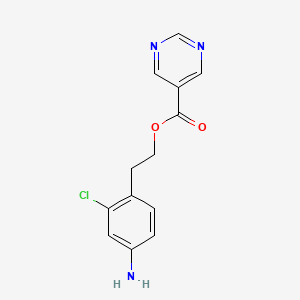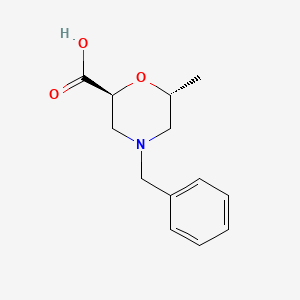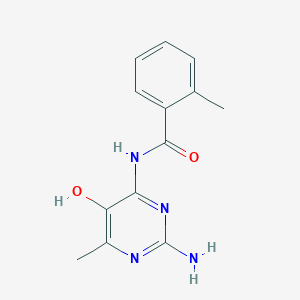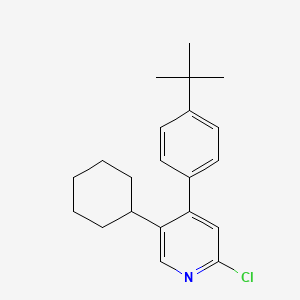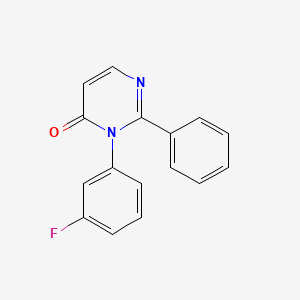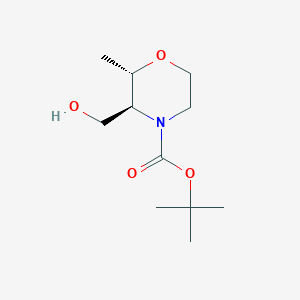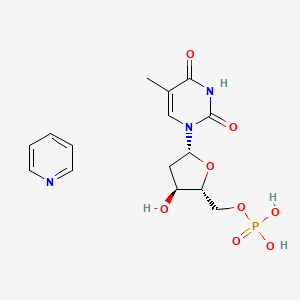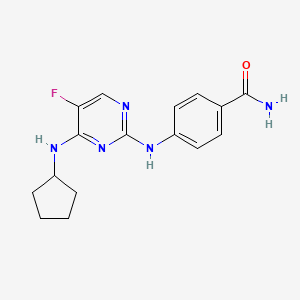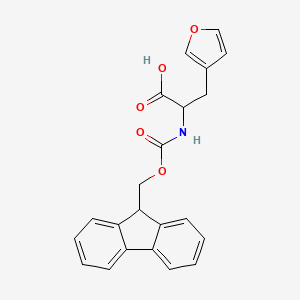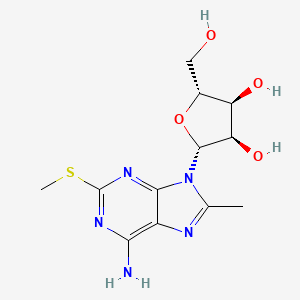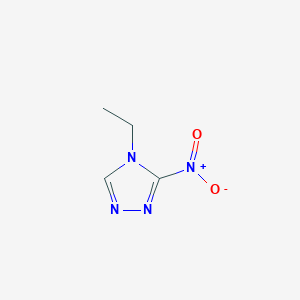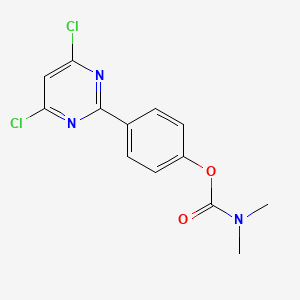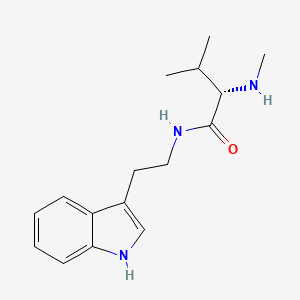
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide is a complex organic compound that features an indole moiety, a methylamino group, and a butanamide backbone. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl chain.
Formation of the Butanamide Backbone: The butanamide backbone is constructed through a series of reactions, including amide bond formation and methylation.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes. The methylamino group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)propanamide: Similar structure but with a propanamide backbone.
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(ethylamino)butanamide: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, combined with the butanamide backbone and methylamino group, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
503438-79-7 |
|---|---|
Molekularformel |
C16H23N3O |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
(2S)-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C16H23N3O/c1-11(2)15(17-3)16(20)18-9-8-12-10-19-14-7-5-4-6-13(12)14/h4-7,10-11,15,17,19H,8-9H2,1-3H3,(H,18,20)/t15-/m0/s1 |
InChI-Schlüssel |
VLMFQCOOVDYSFT-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)NC |
Kanonische SMILES |
CC(C)C(C(=O)NCCC1=CNC2=CC=CC=C21)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


